4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline
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Overview
Description
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an aniline moietyThe presence of the difluoromethyl group can enhance the biological activity and stability of the compound, making it a valuable target for synthesis and study .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetic acid with appropriate precursors to form the difluoromethylated pyrazole . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of cost-effective and readily available raw materials, along with environmentally friendly solvents, is crucial for industrial applications . The process may also include steps for solvent recovery and waste minimization to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aniline moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce a range of aniline derivatives with different functional groups .
Scientific Research Applications
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, particularly fungicides.
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound acts as a succinate dehydrogenase inhibitor (SDHI), interfering with the tricarboxylic acid cycle in fungal cells. This inhibition leads to the disruption of energy production and ultimately the death of the fungal cells . The difluoromethyl group enhances the binding affinity and selectivity of the compound for its target enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazole derivatives, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of both the difluoromethyl group and the aniline moiety. This combination enhances its biological activity and stability compared to other similar compounds. The difluoromethyl group acts as a bioisostere, improving the compound’s lipophilicity and binding selectivity .
Properties
Molecular Formula |
C10H9F2N3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)9-5-6-15(14-9)8-3-1-7(13)2-4-8/h1-6,10H,13H2 |
InChI Key |
LMFTWAGFCVBJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=N2)C(F)F |
Origin of Product |
United States |
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